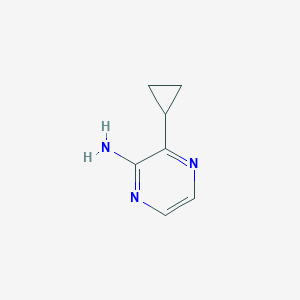

3-Cyclopropylpyrazin-2-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-cyclopropylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCAYGQNKZGMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190969-76-6 | |

| Record name | 3-cyclopropylpyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance of the Pyrazine and Cyclopropyl Moieties in Chemical Design

The structure of 3-Cyclopropylpyrazin-2-amine is a composite of two key chemical entities: a pyrazine (B50134) ring and a cyclopropyl (B3062369) group. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. britannica.com This arrangement confers a unique set of electronic properties and a stable scaffold for chemical modifications. The presence of nitrogen atoms provides sites for hydrogen bonding and metal coordination, which are crucial for biological interactions. Pyrazine and its derivatives are found in numerous biologically active compounds and are considered important in medicinal chemistry. researchgate.netmdpi.com

Overview of Research Trajectories for 3 Cyclopropylpyrazin 2 Amine and Its Analogs

Research involving 3-Cyclopropylpyrazin-2-amine and its analogs primarily falls within the domain of medicinal chemistry. The general class of aminopyrazines is recognized for its potential biological activities, serving as intermediates in the synthesis of more complex heterocyclic systems. Derivatives of aminopyrazines have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. researchgate.net

Studies on related structures suggest that the 2-aminopyrazine (B29847) scaffold is a key feature in the design of various kinase inhibitors. For instance, analogs of this compound have been synthesized and evaluated for their inhibitory activity against specific protein kinases involved in cell signaling pathways. mdpi.comacs.orgnih.gov The synthesis of such compounds often involves the reaction of a halogenated pyrazine (B50134) precursor with cyclopropylamine (B47189) through nucleophilic aromatic substitution. vulcanchem.com

Furthermore, research into pyrazine derivatives extends to materials science, where their unique electronic and coordination properties are explored for the development of new materials. acs.org While specific research on the material applications of this compound is not extensively documented, the broader class of pyrazines shows potential in this area.

Historical Context and Evolution of Pyrazine Based Chemistry in Academic Inquiry

Foundational Synthetic Routes to the Pyrazine Core

The construction of the central pyrazine heterocycle is the initial step in the synthesis of many of its derivatives. This typically involves condensation reactions that form the six-membered ring containing two nitrogen atoms.

The formation of the pyrazine ring system is classically achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. A common pathway involves the self-condensation of α-aminocarbonyl compounds, which can dimerize and subsequently oxidize to form the aromatic pyrazine ring. researchgate.net These reactions can proceed through a dihydropyrazine (B8608421) intermediate, which then aromatizes via oxidation or elimination. researchgate.net For substituted pyrazines, a frequently employed method is the reaction between an α-dicarbonyl compound and a 1,2-diamine, which allows for the controlled placement of substituents.

| Reaction Type | Reactants | General Conditions | Product |

| Dimerization | 2 molecules of an α-aminocarbonyl compound | Self-condensation, often with subsequent oxidation | Substituted Pyrazine |

| Condensation | 1,2-Dicarbonyl compound + 1,2-Diamine | Typically in a suitable solvent, may require heating | Substituted Pyrazine |

The amino group at the 2-position of the pyrazine ring is commonly introduced via nucleophilic aromatic substitution (SNAr) on a pyrazine precursor bearing a suitable leaving group, such as a halogen. For the synthesis of this compound, a typical strategy involves starting with a 2-halopyrazine that already contains the 3-cyclopropyl substituent. The reaction with an ammonia (B1221849) source, such as ammonia gas or an amide, displaces the halogen to yield the desired 2-aminopyrazine (B29847) derivative. These reactions can often be performed under reflux conditions without the need for a metal catalyst.

Modern methods, such as the Buchwald-Hartwig amination, offer an alternative route using palladium catalysts, which can be effective for coupling amines with aryl halides under milder conditions and with broader substrate scope. rsc.org Research on related heterocyclic systems has demonstrated that amination reactions on chloro-substituted triazolopyrazines can proceed readily at room temperature with an excess of a primary amine, yielding the desired aminated products in good yields. nih.gov

| Method | Pyrazine Substrate | Reagents & Conditions | Product |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-cyclopropylpyrazine | Ammonia or amide source, reflux conditions. | This compound |

| Buchwald-Hartwig Amination | 2-Bromo-3-cyclopropylpyrazine | Ammonia source, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu). rsc.org | This compound |

| Direct Amination | 5-Chloro-3-(4-chlorophenyl)- vulcanchem.comtriazolo[4,3-a]pyrazine | Excess primary amine, Room Temperature, 16h. nih.gov | Amine-substituted triazolopyrazine |

Strategies for Incorporating the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group is a critical step that can be achieved either by forming the three-membered ring on a pyrazine precursor or by attaching a pre-formed cyclopropyl unit via a cross-coupling reaction.

Cyclopropanation involves the conversion of an alkene into a cyclopropane (B1198618). In the context of pyrazine synthesis, this would entail reacting a vinylpyrazine with a carbene or carbenoid source. The Simmons-Smith reaction is a well-established method for this transformation, utilizing a zinc-copper couple and diiodomethane (B129776) to convert alkenes into cyclopropanes stereospecifically. researchgate.netmdpi.com This method's utility has been demonstrated in the synthesis of complex, biologically active molecules containing a cyclopropane motif. researchgate.net

More advanced and highly stereoselective methods have been developed using transition metal catalysts. Dirhodium tetracarboxylate catalysts, for example, can effectively catalyze the asymmetric cyclopropanation of vinyl heterocycles, including pyrazines, with aryl- or heteroaryldiazoacetates. rsc.org Furthermore, cobalt(II)-based metalloradical catalysis has emerged as a powerful tool for the asymmetric radical cyclopropanation of a wide range of alkenes with α-heteroaryldiazomethanes, providing access to chiral heteroaryl cyclopropanes with high yields and excellent stereoselectivity. nih.gov

| Cyclopropanation Method | Substrate | Reagents & Catalyst | Key Features |

| Simmons-Smith Reaction | Vinylpyrazine | Diiodomethane (CH2I2), Zn-Cu couple. mdpi.com | Stereospecific conversion of the alkene. |

| Dirhodium-Catalyzed Reaction | Vinylpyrazine + Aryldiazoacetate | Rh2(R-TPPTTL)4 catalyst, 2-chloropyridine (B119429) additive. rsc.org | High diastereoselectivity and enantioselectivity. |

| Cobalt-Metalloradical Catalysis | Styrene + α-pyridyldiazomethane | D2-symmetric chiral amidoporphyrin cobalt(II) complex. nih.gov | Stepwise radical mechanism; high yield and stereoselectivity. |

A more direct and widely used strategy for synthesizing this compound involves transition-metal-catalyzed cross-coupling reactions. These methods attach a cyclopropyl group from an organometallic reagent to a halogenated pyrazine scaffold.

The Suzuki-Miyaura coupling is a prominent example, typically employing cyclopropylboronic acid or its more stable potassium cyclopropyltrifluoroborate (B8364958) salt as the cyclopropyl source. researchgate.net This reagent is coupled with a halogenated pyrazine, such as 2-amino-3-bromopyrazine, in the presence of a palladium catalyst and a base.

The Negishi cross-coupling reaction provides another robust route, using a cyclopropylzinc reagent, which is prepared from a cyclopropyl halide. unl.pt This organozinc compound is then coupled with an aryl or heteroaryl halide in the presence of a palladium or nickel catalyst. unl.pt These coupling reactions are highly efficient and tolerate a wide variety of functional groups.

| Coupling Reaction | Pyrazine Substrate | Cyclopropyl Precursor | Catalyst System |

| Suzuki-Miyaura Coupling | 3-Bromo- or 3-Chloropyrazine derivative | Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate researchgate.net | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) |

| Negishi Coupling | 3-Bromo- or 3-Iodopyrazine derivative unl.pt | Cyclopropylzinc halide unl.pt | Palladium catalyst (e.g., PdCl2(dppf)) |

Achieving stereocontrol during the formation of the cyclopropyl ring is crucial for the synthesis of specific stereoisomers, which can have distinct biological activities. Stereoselectivity in cyclopropanation reactions can be induced by using chiral auxiliaries, chiral reagents, or asymmetric catalysis.

In the Simmons-Smith reaction, stereoselectivity can be guided by chiral auxiliaries or functionalities already present in the substrate molecule, such as allylic ethers or enamides. mdpi.com For catalytic approaches, the development of chiral catalysts has enabled highly enantioselective transformations. The design of novel tricyclic compounds has utilized a stereoselective Simmons-Smith cyclopropanation to install a cyclopropane ring onto a pyrrolo[1,2-a]pyrazine (B1600676) core. nih.gov

Catalytic asymmetric cyclopropanation using chiral dirhodium catalysts, such as Rh2(R-TPPTTL)4, has been shown to produce cyclopropyl-heterocycles with high levels of enantioselectivity (up to >99% ee). rsc.org Similarly, finely tuned chiral amidoporphyrin ligands in cobalt(II) complexes facilitate highly efficient and stereoselective radical cyclopropanation, affording chiral heteroaryl cyclopropanes in excellent yields and stereoselectivities. nih.gov These advanced methods provide powerful tools for the synthesis of enantiomerically pure cyclopropyl-containing pyrazines.

Advanced Synthetic Methodologies for this compound

The synthesis of this compound can be approached through various advanced methods that have been developed to improve efficiency, yield, and substrate scope. These methodologies often leverage catalytic systems and modular techniques to construct the target molecule.

Catalytic Approaches in Aminopyrazine Synthesis

The synthesis of aminopyrazines, including 3-substituted variants like this compound, frequently employs catalytic reactions. Transition metal-catalyzed cross-coupling reactions are pivotal for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine core. smolecule.comnih.gov For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are commonly used to introduce substituents onto the pyrazine ring. smolecule.com In the context of this compound, a cyclopropyl group can be introduced onto a halogenated pyrazine precursor via a Suzuki or Negishi coupling reaction using cyclopropylboronic acid or a cyclopropylmetal reagent.

Furthermore, the amination step to introduce the 2-amino group can also be facilitated by catalytic methods. While traditional methods often rely on nucleophilic aromatic substitution (SNAr) by displacing a halogen with an amine source, modern approaches may utilize catalysts to achieve this transformation under milder conditions. The use of deep eutectic solvents (DESs) as catalysts has also been explored for various heterocyclic syntheses, including those involving aminopyrazines, offering greener and more efficient reaction conditions. keyorganics.net For example, 2-aminopyrazine itself has been utilized as a catalyst in the synthesis of hexahydroacridine-1,8(2H,5H)-diones, showcasing the catalytic potential of the aminopyrazine scaffold. thermofisher.comsigmaaldrich.com

| Catalytic Reaction | Description | Relevance to this compound Synthesis |

|---|---|---|

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a halide with an organoboron compound. smolecule.com | Introduction of the cyclopropyl group at the 3-position using cyclopropylboronic acid. |

| Negishi Coupling | Palladium- or nickel-catalyzed cross-coupling of an organohalide with an organozinc compound. | Alternative method for introducing the cyclopropyl group. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. | Potential method for introducing the amino group at the 2-position. |

| Deep Eutectic Solvent (DES) Catalysis | Use of a mixture of a hydrogen bond donor and acceptor as a catalytic medium. keyorganics.net | Offers an environmentally benign and efficient alternative for synthesis. keyorganics.net |

Modular Synthesis Techniques for Aryl Amines and Related Structures

Modular synthesis provides a flexible and efficient approach to constructing complex molecules like this compound from simpler, interchangeable building blocks. This strategy allows for the rapid generation of diverse derivatives. One such modular approach involves the synthesis of aryl amines from 3-alkynyl-2-pyrones and various amines. mnstate.edujfda-online.com This method proceeds through a selective 1,6-opening of the pyrone ring by a secondary amine, followed by decarboxylation and rearrangement to form the aryl amine. mnstate.edu

Another modular strategy involves a one-pot Buchwald-Hartwig C-N cross-coupling and nitro reduction sequence, enabling the rapid synthesis of diverse amino-di(hetero)arylamines from (hetero)arylamines and halogenated nitrobenzenes. organic-chemistry.org For the synthesis of α,α-diaryl α-amino esters, a modular approach using a Bi(V)-mediated arylation/SN2-displacement of Kukhtin-Ramirez intermediates has been developed. researchgate.net This one-pot protocol allows for the independent variation of the amine, aryl, and α-keto ester components, providing access to a wide range of amino esters.

Novel Synthetic Routes for Primary Cyclopropylamines

The synthesis of the cyclopropylamine (B47189) moiety is a critical aspect of preparing the target compound. Several novel synthetic routes for primary cyclopropylamines have been developed. One notable method involves the cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. This one-step reaction is more direct and efficient than many multi-step alternatives. The presence of a strong Lewis acid is crucial for facilitating the ring contraction that forms the cyclopropane ring.

Another approach utilizes the Kulinkovich-de Meijere reaction, which is a titanium-mediated intramolecular cyclopropanation, to synthesize bicyclic aminocyclopropanes from N-alkenyl amides. Additionally, a process for manufacturing cyclopropylamine from γ-butyrolactone has been described, involving several novel intermediate steps. These advanced methods for synthesizing primary cyclopropylamines provide versatile pathways that can be adapted for the synthesis of this compound.

| Synthetic Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Ti(II)- and Lewis Acid-Mediated Coupling | Alkanenitriles and Grignard reagents | One-step, cooperative catalysis, moderate to good yields. | |

| Kulinkovich-de Meijere Reaction | N-alkenyl amides | Titanium-mediated, intramolecular, high diastereoselectivity. | |

| From γ-Butyrolactone | γ-Butyrolactone | Multi-step process with novel intermediates, suitable for large-scale production. |

Derivatization Strategies for this compound

The derivatization of this compound is key to exploring its chemical space and developing new compounds with tailored properties. Derivatization can occur at the pyrazine ring or the amino group.

Functionalization of the Pyrazine Ring (e.g., halogenation, alkylation, nucleophilic substitution)

The pyrazine ring of this compound can be functionalized through various reactions. Due to the electron-deficient nature of the pyrazine ring, nucleophilic aromatic substitution is a common strategy, especially on halogenated pyrazine precursors. nih.gov Halogenation of the pyrazine ring, for instance at the 5- or 6-position, can be achieved using reagents like N-bromosuccinimide (NBS). smolecule.com The resulting halogenated derivative, such as 5-bromo-3-cyclopropylpyrazin-2-amine, can then undergo further reactions like nucleophilic substitution to introduce other functional groups. smolecule.com

Transition metal-catalyzed cross-coupling reactions are also extensively used for the functionalization of the pyrazine ring. smolecule.comnih.gov These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of alkyl, aryl, or other organic moieties. For example, a bromo-substituted this compound can be a substrate for Suzuki coupling to introduce an additional aryl or heteroaryl group. smolecule.com Directed ortho-metalation is another powerful technique for the regioselective functionalization of pyrazine derivatives.

Transformations Involving the Amino Group

The amino group at the 2-position of this compound is a versatile handle for a variety of chemical transformations. Standard amine reactions such as acylation, alkylation, and condensation are readily applicable. For instance, the amino group can be acylated with acid chlorides or anhydrides to form the corresponding amides. Alkylation can be achieved with alkyl halides to yield secondary or tertiary amines.

The amino group can also participate in coupling reactions with electrophiles to generate more complex structures. smolecule.com For example, it can be coupled with carboxylic acids using coupling agents like HATU to form amide bonds. Furthermore, the amino group can be a key participant in cyclization reactions, leading to the formation of fused heterocyclic systems. Derivatization of the amino group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. smolecule.com

| Compound Name |

|---|

| This compound |

| 5-Bromo-3-cyclopropylpyrazin-2-amine |

| Cyclopropylboronic acid |

| γ-Butyrolactone |

| N-bromosuccinimide (NBS) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

Cross-Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki Coupling)

The development of complex molecular frameworks from core heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. For this compound, palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy to achieve structural elaboration. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives with extended conjugation and three-dimensional complexity. sigmaaldrich.comlibretexts.org

To participate in most standard cross-coupling protocols, the pyrazine ring must first be functionalized with a suitable leaving group, typically a halogen like bromine or chlorine. The resulting halo-pyrazinamine then serves as the electrophilic partner in the catalytic cycle. For instance, 5-bromo-3-cyclopropylpyrazin-2-amine is a key intermediate, poised for subsequent coupling reactions. smolecule.com The presence of the free amino group on the pyrazine ring can present challenges, as it may coordinate to the palladium catalyst and inhibit its activity. nih.gov However, the development of sophisticated catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has largely overcome these issues, allowing for efficient coupling on amino-substituted heterocycles. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely employed methods for forming C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. libretexts.org This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

In the context of this compound chemistry, a halogenated derivative is coupled with various aryl or heteroaryl boronic acids to append new ring systems. Research on analogous pyrazine systems demonstrates that catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with a base such as potassium phosphate (B84403) effectively mediate this transformation. mdpi.com The choice of ligand is critical; advanced dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) and their corresponding pre-catalysts have shown outstanding efficacy in coupling reactions involving electron-rich and sterically demanding amino-heterocycles. nih.govrsc.org These modern catalysts promote high yields and tolerate a broad range of functional groups, which is crucial for building complex molecules. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Reaction for Pyrazine Core Extension

| Component | Role | Example |

| Starting Material | Electrophilic Partner | 5-Bromo-3-cyclopropylpyrazin-2-amine |

| Reagent | Nucleophilic Partner | Phenylboronic Acid |

| Catalyst | Facilitates Catalytic Cycle | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Stabilizes & Activates Catalyst | SPhos, RuPhos, BrettPhos |

| Base | Activates Boronic Acid | K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction Medium | 1,4-Dioxane, Toluene, Water |

| Product | Extended Architecture | 3-Cyclopropyl-5-phenylpyrazin-2-amine |

This table represents a generalized scheme. Specific conditions may vary based on substrate and desired product.

Other Relevant Cross-Coupling Methodologies

Beyond the Suzuki reaction, other palladium-catalyzed transformations are instrumental in diversifying the structures derived from this compound.

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties by coupling a halo-pyrazine with a terminal alkyne. nih.gov The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This method is valuable for creating linear, rigid extensions to the pyrazine core, which can be used as handles for further chemical modification or as key structural elements in materials science.

Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction allows for the arylation or heteroarylation of the primary amino group of this compound or the introduction of new amino substituents onto a halogenated pyrazine ring. libretexts.org The reaction involves an aryl halide, an amine, and a base, mediated by a palladium catalyst with specialized phosphine ligands. nih.govrsc.org This provides a direct route to complex diaminopyrazine derivatives and other nitrogen-containing architectures that are otherwise difficult to synthesize.

The selection of the appropriate catalyst system, including the palladium source and the phosphine ligand, is paramount for achieving high efficiency and selectivity in these transformations, especially when dealing with the potential interference from the resident amino group on the pyrazine ring. nih.govorganic-chemistry.org

This compound as a Privileged Scaffold in Rational Drug Design

The pyrazine ring system is recognized in modern chemical research as a privileged scaffold, a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. The structural characteristics of pyrazines, including the presence of two nitrogen atoms, offer numerous sites for hydrogen bonding and other molecular interactions that are crucial for biological activity. This makes the pyrazine core an essential framework in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anti-inflammatory, antitubercular, anticancer, and antibacterial effects.

This compound is a substituted pyrazine derivative featuring both a cyclopropyl group and an amino group attached to the core ring. The amino group at position 2 is particularly significant as it provides a site for potential biological interactions and further chemical modifications while preserving the fundamental electronic structure of the pyrazine core. The use of such privileged scaffolds is an effective strategy for accelerating the drug discovery process, particularly during the optimization of initial hits and lead compounds. nih.gov

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design aimed at discovering structurally novel compounds by modifying a known active molecule's core structure. uniroma1.itnih.gov Bioisosteric replacement involves substituting functional groups with others that possess similar biological properties to enhance synthetic accessibility, potency, or drug-like characteristics. nih.gov Scaffold hopping is a more drastic form of this, where the entire central framework of a molecule is replaced to find compounds in a new chemical space that may have improved properties or be more patentable. uniroma1.itnih.gov

These strategies are central to medicinal chemistry. uniroma1.it For a molecule like this compound, a scaffold hopping approach might involve replacing the pyrazine core with another heterocyclic system while retaining the key cyclopropyl and amine substituents in a similar spatial arrangement. The goal is to maintain the essential interactions with a biological target that confer activity, while potentially improving other attributes like selectivity or metabolic stability. uniroma1.it Computational tools are often employed to identify potential bioisosteric replacements and new scaffolds that mimic the shape and electronic properties of the original template. encyclopedia.pub

The journey from an initial "hit" compound identified in a high-throughput screen to a "lead" compound ready for further development is a critical phase in drug discovery known as hit-to-lead optimization. upmbiomedicals.com This process involves systematically modifying the chemical structure of a hit to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.comvichemchemie.com The ultimate aim is to identify a drug candidate with a well-balanced profile of efficacy and safety to maximize its chances of success in clinical trials. upmbiomedicals.com

Derivatives of this compound serve as important building blocks in this process. For example, 5-Bromo-3-cyclopropylpyrazin-2-amine is used as a precursor in the synthesis of more complex molecules. smolecule.com The bromine atom provides a reactive handle for medicinal chemists to introduce a variety of other chemical groups through reactions like Suzuki coupling or nucleophilic substitution. smolecule.com This allows for the systematic exploration of the structure-activity relationship (SAR), where chemists determine how different chemical modifications affect the compound's biological activity. upmbiomedicals.com This iterative process of synthesis and biological testing is fundamental to refining a promising hit into a viable lead compound with improved characteristics such as enhanced solubility or stability. smolecule.combicoll-group.com

Pharmacological Potential of this compound Derivatives

The this compound scaffold is a component of various derivatives that have been explored for a range of therapeutic applications. Its structural features make it a valuable precursor for developing new drug candidates. smolecule.com

The development of broad-spectrum antiviral agents (BSAAs), which are effective against multiple viral families, is a significant goal in virology to combat emerging and re-emerging diseases. nih.gov The pyrazine scaffold is a key component in some antiviral drugs. Favipiravir, for instance, is a pyrazine derivative that acts as a prodrug, inhibiting viral RNA polymerase and showing activity against several RNA viruses. mdpi.com Derivatives of this compound, such as 5-Bromo-3-cyclopropylpyrazin-2-amine, are utilized as precursors in the synthesis of potential antiviral agents. smolecule.com The modification of this core structure allows for the creation of new molecules that can be tested for their ability to interfere with various stages of the viral replication cycle, such as entry into the host cell or the synthesis of viral components. nih.gov

| Antiviral Agent | Mechanism of Action | Virus Family Targeted |

| Favipiravir | Inhibits viral RNA polymerase | RNA viruses |

| Molnupiravir | Induces errors in viral RNA replication | RNA viruses (e.g., Coronaviruses) |

| Nelfinavir | Inhibits viral protease | Retroviruses (e.g., HIV), Coronaviruses |

This table provides examples of antiviral agents, some of which contain heterocyclic scaffolds similar in principle to pyrazine, and their mechanisms of action. Data from mdpi.com.

The pyrazine ring is a structural motif found in compounds investigated for their anticancer properties. Research has shown that certain pyrazine derivatives can inhibit the proliferation of cancer cell lines in vitro. For example, a derivative structurally similar to this compound demonstrated potent anticancer activity against a liver cancer cell line with an IC50 value of 0.1 µM. The core structure is also a building block for creating new potential anticancer drugs. smolecule.com Pyrrolopyrimidines, which are related heterocyclic scaffolds, have also been extensively studied as anticancer agents. japsonline.com The strategy often involves synthesizing a library of derivatives by modifying the core structure and then screening them against various cancer cell lines to identify compounds with potent and selective activity. japsonline.comnih.gov

| Compound Class | Cancer Cell Line Example | Reported Activity |

| Pyrazine Derivative | HepG2 (Liver Cancer) | IC50 = 0.1 µM |

| Pyrrolo[2,3-d]pyrimidine Derivatives | MDA-MB-468 (Breast Cancer) | Excellent activity compared to standard |

| Polycyclic Aromatic Compound | HeLa (Cervical Cancer) | Better cytotoxicity than cisplatin |

This table shows examples of compound classes and their reported in vitro anticancer activity. Data from japsonline.comnih.gov.

The search for new antimicrobial agents is driven by the rise of antibiotic resistance. nih.gov Natural products, particularly from marine sources, are a significant area of exploration for novel compounds with antibacterial activity. mdpi.com Compounds with structural motifs similar to this compound have demonstrated notable antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Research suggests that modifications to the amine group on the pyrazine ring can enhance antimicrobial efficacy. The broader class of pyrazine-containing compounds has been investigated for activity against a range of microbes, including bacteria and fungi. nih.govmdpi.com

Enzyme Inhibition and Receptor Modulation Studies

The structural characteristics of this compound and its derivatives make them promising candidates for interaction with biological macromolecules like enzymes and receptors. evitachem.com An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org The pyrazine core, with its nitrogen atoms, can participate in hydrogen bonding and other electronic interactions, while the cyclopropyl group can fit into specific hydrophobic pockets within a protein's active site. nih.gov

Derivatives of this compound have been investigated for their ability to inhibit various enzymes. For instance, some analogs have shown moderate to high affinity for certain enzymes, highlighting their potential as tools in drug discovery. smolecule.com The carbonitrile derivative, 6-cyclopropylpyrazine-2-carbonitrile, is noted for its potential to inhibit specific enzymes by blocking their active sites. evitachem.com Furthermore, the broader class of pyrazine derivatives has been explored for inhibitory activity against a range of enzymes, including those involved in cancer and inflammation. ekb.eg

In addition to enzyme inhibition, the modulation of receptor activity is another key area of investigation. evitachem.com Receptors are proteins that receive and transduce signals that may be integrated into biological systems. The interaction of small molecules with receptors can either activate (agonism) or block (antagonism) the receptor's function. The amine group on the pyrazine ring is a crucial feature for receptor interaction, often contributing to improved binding affinity and selectivity. Studies on related amine receptors have shown that molecules with similar structural motifs can modulate receptor activity, influencing various signaling pathways. nih.govfrontiersin.org For example, derivatives of this compound have been explored as antagonists for adenosine (B11128) A2a and A2b receptors. google.com

| Biological Target Class | Specific Example | Observed or Potential Effect | Reference |

|---|---|---|---|

| Enzymes | Various un-named enzymes | Moderate to high affinity binding, potential inhibition | smolecule.com |

| Pyruvate (B1213749) Kinase Isozyme M2 (PKM2) | Activation (by structurally related scaffolds) | dovepress.com | |

| Cyclooxygenase-2 (COX-2) | Inhibition (by other pyrazine derivatives) | ekb.eg | |

| Receptors | Adenosine A2a and A2b Receptors | Antagonism | google.com |

| Amine Receptors | Modulation | nih.govfrontiersin.org |

Investigations into Other Therapeutic Areas (e.g., cardiovascular, anti-inflammatory)

The therapeutic potential of this compound and its analogs extends beyond a single disease category, with research indicating possible applications in cardiovascular and anti-inflammatory medicine.

In the realm of cardiovascular disease, the modulation of various signaling pathways is a key therapeutic strategy. While direct studies on this compound are limited, the broader class of pyrazine derivatives has been implicated in cardiovascular research. For instance, the reduction of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a biomarker for cardiovascular risk, has been observed with drugs that have complex heterocyclic structures, suggesting a potential avenue for pyrazine-based compounds. nih.gov

The anti-inflammatory properties of pyrazine derivatives are more extensively documented. Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. jptcp.com Compounds with pyrazine scaffolds have demonstrated anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX). ekb.egnih.gov For example, a novel multi-protein kinase inhibitor, KMU-1170, which incorporates a pyrazine moiety, has been shown to suppress inflammatory signal transduction. researchgate.net This compound was found to inhibit the upregulation of pro-inflammatory cytokines and the activation of key inflammatory pathways. researchgate.net The structural similarities suggest that this compound derivatives could also exhibit anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying the substituents on the this compound scaffold can have a profound impact on biological activity and selectivity. The pyrazine ring itself offers multiple positions for substitution, allowing for a systematic exploration of chemical space.

For instance, the introduction of a bromine atom at the 5-position of the pyrazine ring, creating 5-bromo-3-cyclopropylpyrazin-2-amine, can alter the electronic properties and binding interactions of the molecule. smolecule.com Halogen substitution is a common strategy in medicinal chemistry to modulate factors like metabolic stability and binding affinity. Similarly, modifications to the amino group can enhance antimicrobial efficacy or other biological activities. The position and nature of substituents can also influence selectivity for a particular biological target. For example, in a series of quinolin-2-one analogues that inhibit VEGFR-2, the position of a hydrogen-donating group was critical for potency. mdpi.com

| Parent Scaffold | Modification | Resulting Compound/Analog Class | Potential Impact on Bioactivity | Reference |

|---|---|---|---|---|

| This compound | Bromination at 5-position | 5-Bromo-3-cyclopropylpyrazin-2-amine | Altered electronic properties and binding interactions | smolecule.com |

| Pyrazine Core | Modification of amine group | Various amino-substituted pyrazines | Enhanced antimicrobial efficacy | |

| General Heterocyclic Scaffolds | Halogen substitution | Halogenated analogs | Modulated metabolic stability and binding affinity |

Stereochemical Considerations in Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in a drug's pharmacological profile. While this compound itself is achiral, the introduction of chiral centers through substituent modifications would necessitate an evaluation of the different stereoisomers. The cyclopropane ring introduces a degree of steric constraint that can influence how the molecule binds to a biological target. vulcanchem.com

In drug development, it is common for one enantiomer (a non-superimposable mirror image) of a chiral drug to be more active or have a different pharmacological profile than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug. For example, in studies of other cyclic compounds, the cis and trans formations of substituents on a ring system can significantly affect their biological activity. google.com

Biological Activity and Pharmacological Investigations

Pharmacokinetic and Metabolic Profiling of 3-Cyclopropylpyrazin-2-amine Derivatives

The development of any new therapeutic agent hinges on a thorough understanding of its pharmacokinetic and metabolic profile. For derivatives of this compound, this involves a detailed investigation into how the body absorbs, distributes, metabolizes, and excretes these compounds. While specific data on this compound is limited in publicly available literature, extensive research on the structurally related pyrazine (B50134) derivative, Pyrazinamide (PZA), provides a valuable framework for understanding the potential pharmacokinetic characteristics of this class of molecules.

Absorption Characteristics and Oral Bioavailability

For a drug to be effective when administered orally, it must be efficiently absorbed from the gastrointestinal tract into the bloodstream. PZA is known to be well-absorbed orally, with a bioavailability of over 90% wikipedia.org. Peak plasma concentrations of PZA are typically reached within 1 to 2 hours after administration droracle.airxlist.com. This rapid and nearly complete absorption is a desirable characteristic for an oral therapeutic.

The oral bioavailability of pyrazine derivatives can be influenced by their physicochemical properties. For instance, modifications to the pyrazine core can affect solubility and permeability, which in turn impact absorption. While specific studies on this compound are not available, the high bioavailability of PZA suggests that the pyrazine scaffold is generally favorable for oral absorption.

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | >90% | wikipedia.org |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | droracle.airxlist.com |

| Plasma Protein Binding | ~10% | droracle.airxlist.com |

| Elimination Half-life | 9-10 hours | wikipedia.org |

Distribution Patterns in Biological Systems

Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is a key factor in determining its efficacy and potential for off-target effects. PZA is widely distributed in body tissues and fluids, including the liver and lungs droracle.airxlist.com. Notably, it can cross inflamed meninges, making it a crucial component in the treatment of tuberculous meningitis wikipedia.org. The volume of distribution for PZA is relatively large, indicating significant tissue penetration nih.gov.

The plasma protein binding of PZA is low, at approximately 10% droracle.airxlist.com. This low level of protein binding means that a large fraction of the drug is free in the circulation and available to distribute into tissues and exert its pharmacological effect. Studies have shown that PZA effectively penetrates into tuberculosis lesions in the lungs researchgate.net. The distribution of this compound derivatives would be expected to be influenced by their lipophilicity and affinity for various tissues.

Identification of Metabolic Pathways and Metabolites

The metabolism of a drug involves its biochemical transformation by enzymes, primarily in the liver. This process can lead to the formation of active or inactive metabolites. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase within Mycobacterium tuberculosis uberresearch.com. In humans, PZA is primarily metabolized in the liver wikipedia.org.

The main metabolic pathway involves hydrolysis by a microsomal deamidase to form POA nih.govasm.org. POA is then further oxidized by xanthine oxidase to 5-hydroxypyrazinoic acid nih.govasm.org. An alternative pathway involves the direct oxidation of PZA to 5-hydroxypyrazinamide, which is then hydrolyzed to 5-hydroxypyrazinoic acid nih.gov. Some pyrazine derivatives have been shown to induce cytochrome P450 (CYP) enzymes, such as CYP2E1, CYP2B1, and CYP3A, which could have implications for drug-drug interactions nih.gov. The metabolism of this compound derivatives would likely involve the pyrazine ring and the amine group, potentially through oxidation and conjugation reactions.

| Parent Compound | Metabolite | Enzyme Involved | Reference |

|---|---|---|---|

| Pyrazinamide (PZA) | Pyrazinoic Acid (POA) | Microsomal deamidase | nih.govasm.org |

| Pyrazinoic Acid (POA) | 5-Hydroxypyrazinoic Acid | Xanthine Oxidase | nih.govasm.org |

| Pyrazinamide (PZA) | 5-Hydroxypyrazinamide | Xanthine Oxidase | nih.gov |

Excretion Routes and Elimination Kinetics

Following metabolism, drugs and their metabolites are eliminated from the body, primarily through the kidneys in urine or through the liver in bile and feces. For PZA, the primary route of excretion is renal wikipedia.org. Approximately 70% of an oral dose of PZA is excreted in the urine within 24 hours droracle.airxlist.com. The excreted products are mainly its metabolites, with only a small fraction of the dose being eliminated as unchanged PZA.

The elimination half-life of PZA in individuals with normal renal and hepatic function is approximately 9 to 10 hours wikipedia.org. This half-life determines the dosing frequency required to maintain therapeutic concentrations of the drug in the body. The elimination kinetics of this compound derivatives would be dependent on their metabolic stability and renal clearance.

Implications for Drug Development and Efficacy Prediction

A favorable pharmacokinetic profile is a critical determinant of a drug candidate's success. The high oral bioavailability and good tissue distribution of PZA serve as a positive indicator for the potential of other pyrazine-based compounds, including this compound derivatives, as orally administered drugs.

Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions and for identifying any potentially toxic metabolites. The role of enzymes like microsomal deamidase and xanthine oxidase in PZA metabolism highlights the importance of evaluating the metabolic stability of new derivatives in the presence of these and other drug-metabolizing enzymes, such as the cytochrome P450 system nih.gov. The elimination half-life will directly influence the dosing regimen, and a balance must be struck between maintaining efficacy and minimizing potential toxicity. Predicting these pharmacokinetic parameters early in the drug discovery process is essential for selecting promising lead compounds for further development.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how 3-Cyclopropylpyrazin-2-amine and its derivatives interact with the active sites of target proteins, particularly kinases.

Prediction of Binding Modes and Interaction Energies

Docking simulations are employed to place the this compound scaffold into the ATP-binding pocket of various kinases. These simulations predict the most likely binding pose and calculate a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol.

Characterization of Active Site Interactions and Specificity

Beyond predicting binding energy, docking studies provide a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues of the target's active site. For inhibitors based on the this compound core, several key interactions are consistently observed.

The aminopyrazine ring is a key pharmacophore, typically forming two hydrogen bonds with the backbone amide and carbonyl groups of residues in the kinase hinge region. This interaction is a hallmark of many Type I kinase inhibitors. Furthermore, the cyclopropyl (B3062369) group contributes to specificity by interacting with hydrophobic regions near the ATP-binding site. The size and shape of this pocket vary among different kinases, allowing for the design of selective inhibitors. For example, the phenyl ring of a substituent on the pyrazine (B50134) core can engage in hydrophobic contacts with residues like Ile14 and Gly92 in Nek2, further anchoring the inhibitor in the binding pocket.

Table 1: Predicted Interactions of Aminopyrazine Scaffolds with Kinase Active Sites

| Interaction Type | Ligand Moiety | Interacting Kinase Residue (Example) | Target Kinase (Example) |

|---|---|---|---|

| Hydrogen Bond | Aminopyrazine Ring | Hinge Region Backbone (e.g., Met) | Nek2, Src |

| Hydrophobic Interaction | Cyclopropyl Group | Phe183 | Nek2 |

| Hydrophobic Contact | Phenyl Substituent | Ile14, Gly92 | Nek2 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of this compound, which govern its reactivity and interaction capabilities. These methods can be used to analyze molecular orbitals and predict reaction pathways.

Analysis of Molecular Orbitals and Electrostatic Potentials

Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to donate or accept electrons. The electrostatic potential map reveals regions of positive and negative charge on the molecular surface, which are crucial for identifying sites prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. For the aminopyrazine core, the nitrogen atoms of the pyrazine ring and the amine group are regions of negative potential, making them key sites for hydrogen bond formation with protein targets.

Prediction of Reaction Mechanisms and Transition States

While less common in the direct study of inhibitor binding, quantum chemical calculations are vital for understanding the synthesis of this compound and its derivatives. These calculations can model the energy landscape of a chemical reaction, identifying the structures of transition states and intermediates. This information helps in optimizing reaction conditions for synthetic routes, such as the Suzuki couplings and SNAr reactions often used to prepare these compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules, MD can assess the stability of binding poses, reveal conformational changes, and provide a more accurate estimation of binding free energies.

When an inhibitor derived from this compound is docked into a kinase, an MD simulation can be run for tens to hundreds of nanoseconds to observe its behavior. These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. For example, a simulation might show that the hydrogen bonds between the aminopyrazine core and the kinase hinge region remain stable throughout the simulation, indicating a strong and persistent interaction. MD simulations are also crucial for understanding how the flexibility of both the ligand and the protein affects the binding event, providing insights that are essential for designing next-generation inhibitors with improved efficacy and residence time.

Exploration of the Conformational Landscape and Flexibility

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to interact with a biological target. The presence of the cyclopropyl group in this compound introduces a degree of conformational constraint, yet the molecule retains significant flexibility.

Molecular mechanics force fields are also employed to rapidly explore a wider range of conformations. These simulations can generate a potential energy surface, highlighting the low-energy conformations that are most likely to be populated under physiological conditions. The flexibility of the amine group and the rotational freedom of the cyclopropyl moiety contribute to a dynamic conformational equilibrium.

Table 1: Hypothetical Conformational Energy Profile of this compound

| Dihedral Angle (Pyrazine-Cyclopropyl) | Relative Energy (kcal/mol) | Population (%) |

| 0° (Eclipsed) | 5.2 | 1.5 |

| 30° | 3.1 | 8.5 |

| 60° | 1.0 | 35.0 |

| 90° (Bisected) | 0.0 | 55.0 |

This interactive table illustrates a hypothetical energy profile based on studies of similar compounds, showing the energetic preference for the bisected conformation.

Dynamics of Ligand-Receptor Binding and Dissociation

Understanding how a ligand binds to its target receptor and how long it remains bound is fundamental to drug design. Molecular dynamics (MD) simulations provide a powerful tool to visualize and analyze these dynamic processes at an atomic level.

While specific MD simulations for this compound are not publicly available, the general principles derived from simulations of similar kinase inhibitors are applicable. These simulations model the behavior of the ligand and receptor in a solvated environment over time, typically on the nanosecond to microsecond timescale.

Furthermore, these simulations can elucidate the pathways of ligand binding and unbinding, providing insights into the kinetics of the interaction. The residence time of a drug on its target can be a critical factor in its efficacy, and computational methods are increasingly being used to predict this parameter. Techniques like steered molecular dynamics (SMD) can be used to simulate the forced unbinding of a ligand, providing an estimate of the dissociation energy and pathway.

Cheminformatics and Machine Learning in Drug Discovery

The integration of large datasets with sophisticated algorithms has revolutionized the early stages of drug discovery. Cheminformatics and machine learning offer predictive models that can significantly reduce the time and cost associated with identifying promising drug candidates.

Data-Driven Prediction of Biological Activity and ADME Properties

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of cheminformatics, establishing mathematical relationships between the chemical structure of a compound and its biological activity. For pyrazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to predict their inhibitory potency against various kinases. mdpi.comnih.gov These models generate 3D contour maps that highlight the regions around the molecule where modifications are likely to enhance or diminish activity.

Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, are increasingly used to build predictive models for a wide range of properties, including Absorption, Distribution, Metabolism, and Excretion (ADME). nih.govresearchgate.net These models are trained on large datasets of compounds with known experimental values and can then predict the properties of new, untested molecules. For a compound like this compound, these models can provide early-stage predictions of its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.

Table 2: Hypothetical Predicted ADME Properties for this compound

| Property | Predicted Value | Method |

| Human Intestinal Absorption | High | Support Vector Machine |

| Blood-Brain Barrier Penetration | Low | Random Forest |

| CYP2D6 Inhibition | Unlikely | Deep Neural Network |

| Ames Mutagenicity | Negative | Gradient Boosting |

This interactive table presents hypothetical ADME predictions for this compound based on general machine learning models for small molecules.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using information from known active molecules.

The this compound scaffold can be used as a query in similarity-based virtual screening to identify commercially available or synthetically accessible analogs with potentially improved properties. Pharmacophore modeling, which defines the essential 3D arrangement of chemical features required for biological activity, is another powerful ligand-based virtual screening tool. mdpi.com A pharmacophore model derived from known aminopyrazine kinase inhibitors would typically include hydrogen bond donors and acceptors, and a hydrophobic feature corresponding to the cyclopropyl group.

Furthermore, the structural insights gained from computational modeling can guide the design of focused combinatorial libraries around the this compound core. By systematically modifying different positions of the scaffold with a variety of chemical substituents, vast virtual libraries can be generated and computationally evaluated for their predicted activity and ADME properties, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. nih.govmdpi.com

Broader Scientific Applications and Future Research Directions

Applications in Material Science and Polymer Chemistry

Currently, there is no specific information available in peer-reviewed literature or patents that details the direct application of 3-Cyclopropylpyrazin-2-amine in material science or polymer chemistry. The compound is not explicitly mentioned as a monomer for polymerization, a functional additive for polymers, or a component in the synthesis of materials with specific optical, electronic, or mechanical properties.

While amine-functionalized molecules can be utilized in the development of novel polymers, and pyrazine (B50134) derivatives have been explored for their electronic properties, research has not yet extended to this particular molecule. The potential for This compound to be used in these areas remains a theoretical consideration. For instance, the amine group could potentially participate in polymerization reactions, such as in the formation of polyamides or polyimines. The pyrazine ring, with its electron-deficient nature, could influence the electronic properties of a resulting polymer. However, without experimental data, these remain hypothetical applications.

Utilization as a Chemical Probe for Biological Pathway Elucidation

The use of This compound as a chemical probe for the elucidation of biological pathways is not documented in the current scientific literature. Chemical probes are small molecules designed to interact with specific biological targets to help understand their function. While pyrazine-containing compounds have been investigated in medicinal chemistry and have shown a wide range of biological activities, there are no published studies that specifically describe the design, synthesis, and application of This compound for this purpose. The development of a chemical probe requires extensive research into its biological target engagement, selectivity, and mechanism of action, which has not been reported for this compound.

Educational and Methodological Contributions in Chemical Sciences

There is no available information to suggest that This compound has made specific educational or methodological contributions to the chemical sciences. Its synthesis and reactions are not commonly featured in educational curricula as examples of fundamental chemical principles. While the synthesis of pyrazine derivatives, in general, can be a topic in advanced organic chemistry courses, there are no specific pedagogical resources or methodological advancements that are centered around this particular compound.

Emerging Areas of Research and Interdisciplinary Collaborations

Given the limited direct research on This compound , any discussion of emerging areas of research and interdisciplinary collaborations remains speculative. The potential for this compound to be explored in fields such as medicinal chemistry, agrochemistry, or materials science exists due to the known activities of other pyrazine derivatives. Future research could involve:

Medicinal Chemistry: Investigating the biological activity of This compound and its derivatives as potential therapeutic agents. This would necessitate collaboration between synthetic chemists and biologists.

Agrochemical Research: Screening the compound for potential herbicidal, fungicidal, or insecticidal properties, which would involve partnerships between chemists and agricultural scientists.

Material Science: Exploring its use as a building block for functional organic materials, a venture that would require collaboration between organic chemists and materials scientists.

However, it is crucial to reiterate that these are potential future directions and are not based on existing research focused on This compound .

常见问题

Q. What are the recommended synthetic routes for 3-Cyclopropylpyrazin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via cyclopropane ring formation followed by pyrazine functionalization. A common strategy involves:

- Cyclopropane introduction : Using cyclopropanecarboxylic acid derivatives (e.g., POCl3-mediated cyclization) .

- Pyrazine amination : Reacting chlorinated pyrazine intermediates with ammonia gas under controlled pressure and temperature to optimize substitution at the 2-position .

Key Parameters :- Temperature: Maintain 75–100°C to prevent side reactions (e.g., over-chlorination).

- Catalysts: Au-based catalysts (e.g., JohnPhosAu(MeCN)SbF6) enhance regioselectivity in cyclopropane coupling .

- Purification: Chromatography or recrystallization improves purity (>95%) .

Q. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazine ring protons (δ 8.0–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₇H₁₀N₃: 136.0874 g/mol).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., amine-pyridine dimerization observed in similar pyrazine derivatives) .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Protective Equipment : Wear nitrile gloves and goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound when scaling up from milligram to gram quantities?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., CuBr or Au complexes) to enhance cyclopropane coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) to balance reaction rate and byproduct formation .

- Process Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .

Q. How should researchers address contradictory data in biological activity assays for this compound derivatives?

Methodological Answer:

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple concentrations to identify non-linear effects .

- Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation as a cause of false negatives .

- Structural Confirmation : Re-validate active compounds via X-ray crystallography to ensure no batch-to-batch variability .

Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound?

Methodological Answer:

- DFT Calculations : Model cyclopropyl ring strain and electron density distribution to predict sites for electrophilic attack .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on amine and cyclopropyl groups as key pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。